Cas no 63014-89-1 (2-aminoindolizine-1-carbonitrile)

2-aminoindolizine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-Indolizinecarbonitrile
- AKOS022135673
- 2-amino-1-cyanoindolizine
- 2-aminoindolizine-1-carbonitrile
- EN300-216579
- STL275403
- 63014-89-1
-
- インチ: InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2
- InChIKey: XXPJGCRDTIPKJP-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=CN2C=C1)N)C#N
計算された属性
- せいみつぶんしりょう: 157.063997236g/mol
- どういたいしつりょう: 157.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-aminoindolizine-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216579-0.05g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 0.05g |
$581.0 | 2023-06-08 | |
Enamine | EN300-216579-2.5g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 2.5g |
$4286.0 | 2023-06-08 | |
TRC | A636495-2mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 2mg |
$ 70.00 | 2022-06-07 | ||
1PlusChem | 1P01BCKT-50mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 50mg |
$780.00 | 2024-04-22 | |
1PlusChem | 1P01BCKT-1g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 1g |
$2764.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038440-1g |
2-Aminoindolizine-1-carbonitrile |
63014-89-1 | 1g |
¥15229.00 | 2024-05-06 | ||
1PlusChem | 1P01BCKT-500mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 500mg |
$2170.00 | 2023-12-16 | |
Enamine | EN300-216579-0.5g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 0.5g |
$1705.0 | 2023-06-08 | |
Enamine | EN300-216579-1.0g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 1g |
$2186.0 | 2023-06-08 | |
Enamine | EN300-216579-5.0g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 5g |
$6339.0 | 2023-06-08 |
2-aminoindolizine-1-carbonitrile 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-aminoindolizine-1-carbonitrileに関する追加情報
Professional Introduction to 2-Amino-1-Indolizinecarbonitrile (CAS No. 63014-89-1)
2-amino-1-indolizinecarbonitrile, also known by its CAS registry number CAS No. 63014-89-1, is a highly specialized chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of cyanohydrins, which are known for their unique structural properties and diverse applications in organic synthesis and pharmaceutical development. The inclusion of both an amino group and a cyano group within its structure makes it particularly intriguing for researchers seeking to explore its potential in drug discovery.
Recent studies have highlighted the importance of compounds like 2-amino-1-indolizinecarbonitrile in the development of antineoplastic agents. These agents are crucial in the fight against various cancers, and the unique functional groups present in this compound make it a promising candidate for further investigation. The amino group's ability to participate in hydrogen bonding and its potential to form stable chelate complexes with metal ions has been leveraged in designing new anticancer drugs.
In addition to its role in oncology, 2-amino-1-indolizinecarbonitrile has also shown promise in the realm of neurodegenerative disease research. The compound's ability to modulate neurotransmitter systems and interact with key enzymes involved in neurodegeneration makes it a valuable tool for exploring treatments for conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of 2-amino-1-indolizinecarbonitrile involves a series of intricate chemical reactions, including the introduction of both the amino and cyano groups. This process requires precise control over reaction conditions to ensure the desired stereochemistry and purity are achieved. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, which is critical for its transition from laboratory research to potential therapeutic applications.
One of the most notable aspects of CAS No. 63014-89-1 is its ability to act as a versatile building block in multiplex drug discovery platforms. Its structure allows for easy functionalization, enabling researchers to explore a wide range of derivatives with tailored biological activities. This versatility has led to the creation of numerous analogs, each with specific pharmacological profiles that cater to different therapeutic needs.
Moreover, the study of 2-amino-1-indolizinecarbonitrile has contributed significantly to our understanding of cyanohydrin chemistry. The compound serves as a model system for investigating the reactivity and selectivity of cyanohydrins in various chemical environments. This knowledge is invaluable for designing more efficient and selective compounds for use in pharmaceutical applications.
Recent findings have also underscored the importance of pH-dependent properties of this compound in determining its biological activity. By studying how these properties influence interactions with cellular components, researchers have gained deeper insights into the mechanisms underlying its therapeutic effects. This understanding is crucial for optimizing dosing regimens and minimizing potential side effects.
In conclusion, 2-amino-1-indolizinecarbonitrile (CAS No. 63014-89-1) stands as a testament to the endless possibilities offered by modern biomedical chemistry. Its unique structure, combined with its versatile reactivity and promising therapeutic applications, positions it at the forefront of drug discovery research. As our understanding of its properties continues to evolve, so too will the range of potential uses for this remarkable compound.
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